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Introduction
Carthamus tinctorius L., commonly known as safflower, has a long history in traditional

medicine for the treatment of various ailments, including metabolic disorders like diabetes

mellitus. The florets of the plant are a rich source of flavonoids, pigments, and other bioactive

compounds. Among these, Carthamidin, an aqueous-soluble yellow pigment, has been

identified. Oxidative stress is a key pathogenic factor in the development and progression of

diabetes and its complications. The antioxidant properties of plant-derived compounds are

therefore of significant interest in the search for novel antidiabetic agents.

This technical guide provides a comprehensive overview of the current scientific evidence

regarding the potential antidiabetic effects of Carthamidin and related constituents from

Carthamus tinctorius. While direct research on the specific antidiabetic mechanisms of isolated

Carthamidin is nascent, studies on its antioxidant properties, coupled with extensive research

on safflower extracts and other key compounds like Hydroxysafflor Yellow A (HSYA), provide a

strong foundation for its therapeutic potential. This document summarizes quantitative data

from key studies, details relevant experimental protocols, and visualizes the critical signaling

pathways implicated in the antidiabetic action of safflower-derived compounds.
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Chapter 1: The Antioxidant Properties of
Carthamidin
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS)

production and the body's antioxidant defenses, is known to impair insulin secretion and action,

contributing to insulin resistance.[1] Carthamidin has been evaluated for its direct antioxidant

and radical-scavenging capabilities.

An in vitro study demonstrated that Carthamidin possesses significant antioxidant activity. The

total antioxidant capacity, ferric reducing antioxidant power (FRAP), and DPPH (2,2-diphenyl-1-

picrylhydrazyl) radical scavenging activity were quantified, showcasing its potential to mitigate

oxidative stress.[2]

Table 1: In Vitro Antioxidant Activity of Carthamidin

Assay Type Result (Range) Key Finding Reference

Total Antioxidant
Activity

0.188 - 0.532 mg
AAE/g dw

Demonstrates
dose-dependent
antioxidant
capacity.

[2]

Ferric Reducing

Antioxidant Power

(FRAP)

0.649 - 0.965 mg

AAE/g dw

Indicates strong

reducing potential to

neutralize free

radicals.

[2]

DPPH Radical

Scavenging

IC₅₀ value of 42.94 µg

GAE/mL

Exhibits potent free

radical scavenging

ability.

[2]

mg AAE/g dw: milligrams of Ascorbic Acid Equivalents per gram of dry weight. µg GAE/mL:

micrograms of Gallic Acid Equivalents per milliliter.

Chapter 2: Antidiabetic Effects of Carthamus
tinctorius Extracts in In Vivo Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b192512?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3526135/
https://www.benchchem.com/product/b192512?utm_src=pdf-body
https://www.benchchem.com/product/b192512?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1534634/full
https://www.benchchem.com/product/b192512?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1534634/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1534634/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1534634/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While studies on isolated Carthamidin are limited, numerous in vivo studies using extracts of

Carthamus tinctorius, which contains Carthamidin, have demonstrated significant antidiabetic

and metabolic benefits in rodent models. These studies provide compelling evidence for the

therapeutic potential of the plant's constituents as a whole.

A key study utilized an alloxan-induced diabetic rat model to evaluate a hydroalcoholic extract

of Carthamus tinctorius. The treatment led to significant improvements in glycemic control,

insulin levels, and lipid profiles, comparable to the standard antidiabetic drug glibenclamide.[1]

[3] Another study using a Type 2 Diabetes Mellitus (T2DM) model induced by a high-fat diet

(HFD) and a low dose of streptozotocin (STZ) found that a methanolic flower extract (SFFE)

attenuated hyperglycemia, hyperlipidemia, and hepatic steatosis.[4]

Table 2: Effects of Carthamus tinctorius Hydroalcoholic Extract on Alloxan-Induced Diabetic

Rats

Parameter
Diabetic
Control

C. tinctorius
Extract (200
mg/kg)

Glibenclamide
(0.6 mg/kg)

Reference

Fasting Blood

Sugar (mg/dL)

Increased
Significantly

Meaningful
Decrease

Meaningful
Decrease

[1]

Serum Insulin
Decreased

Significantly

Increased

Significantly

Increased

Significantly
[1]

Triglyceride

(mg/dL)

Increased

Significantly

Meaningful

Decrease

Meaningful

Decrease
[1]

Total Cholesterol

(mg/dL)

Increased

Significantly

Meaningful

Decrease

Meaningful

Decrease
[1]

LDL-C (mg/dL)
Increased

Significantly

Meaningful

Decrease

Meaningful

Decrease
[1]

HDL-C (mg/dL) Decreased
Rose to near

normal

Rose to near

normal
[1]

| HbA1c | Significantly Higher | Lowered to near normal | Lowered to near normal |[1] |
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Data represents changes observed after 6 weeks of treatment compared to the diabetic control

group.

Experimental Workflow: In Vivo Antidiabetic Study

Treatment Groups (6 weeks)

Wistar Rats

Induction of Diabetes
(e.g., Alloxan 120 mg/kg, IP)

Confirmation of Diabetes
(Blood Glucose > 250 mg/dL)

Group 1:
Non-diabetic Control

Group 2:
Diabetic Control

Group 3:
Diabetic + C. tinctorius Extract

Group 4:
Diabetic + Glibenclamide

Blood Sample Collection
(Time 0, 2 weeks, 6 weeks)

Biochemical Analysis Histopathological Analysis
(Pancreatic Islets)

Click to download full resolution via product page

Caption: Workflow for a typical in vivo antidiabetic study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b192512?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chapter 3: Molecular Mechanisms of Safflower
Constituents
The antidiabetic effects of Carthamus tinctorius are attributed to the synergistic action of its

various bioactive components, which modulate multiple signaling pathways.

Hydroxysafflor Yellow A (HSYA): A Mechanistic Case
Study
HSYA is a primary active ingredient in safflower with well-documented antidiabetic properties.

Research shows HSYA improves insulin resistance and protects pancreatic β-cells from

apoptosis.[4] A key mechanism is the activation of the Phosphoinositide 3-kinase

(PI3K)/Protein Kinase B (Akt) signaling pathway.[4][5] This pathway is central to insulin's

metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell

surface, facilitating glucose uptake. HSYA treatment in T2DM rats reversed the downregulation

of PI3K and Akt in the liver, enhancing insulin signaling.[4] Furthermore, HSYA exerts potent

anti-inflammatory and antioxidant effects, which are crucial for combating the chronic low-grade

inflammation and oxidative stress inherent in diabetes.[6][7]
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HSYA Action on PI3K/Akt Pathway
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Caption: HSYA enhances insulin signaling via PI3K/Akt activation.
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Proposed Mechanisms for Safflower Flavonoids
(including Carthamidin)
Based on the known activities of flavonoids and data from safflower extracts, several other

mechanisms are likely involved in their antidiabetic effects.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the

insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates,

PTP1B dampens the insulin signal. Inhibition of PTP1B is a validated therapeutic strategy to

enhance insulin sensitivity.[8] Many natural flavonoids are known to be PTP1B inhibitors,

suggesting this as a probable mechanism for compounds like Carthamidin.[9][10]

Activation of AMP-activated Protein Kinase (AMPK): AMPK is a cellular energy sensor that,

when activated, promotes glucose uptake, fatty acid oxidation, and reduces hepatic glucose

production.[11][12] Its activation can stimulate GLUT4 translocation independently of the

insulin/PI3K pathway.[11] Metformin, a first-line diabetes drug, functions primarily through

AMPK activation.[13] Flavonoids are recognized as natural activators of AMPK, presenting

another potential avenue for Carthamidin's action.[12][14]

Inhibition of α-Glucosidase: This enzyme, located in the small intestine, is responsible for

breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting α-

glucosidase delays carbohydrate digestion and absorption, thereby lowering postprandial

blood glucose spikes. While not studied for Carthamidin directly, potent α-glucosidase

inhibitory activity has been identified in other compounds isolated from safflower seeds,

indicating this is a relevant mechanism for the plant as a whole.
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Proposed Antidiabetic Mechanisms of Safflower Flavonoids

Molecular Targets

Physiological Outcomes
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Caption: Key molecular targets for the antidiabetic effects of flavonoids.

Chapter 4: Detailed Experimental Protocols
This section provides methodologies for key experiments relevant to the evaluation of

Carthamidin's antidiabetic potential.

Antioxidant Capacity Assays
DPPH Radical Scavenging Assay:

Prepare a 200 µM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.

Add various concentrations of the test compound (Carthamidin) to the DPPH solution in a

96-well plate.

Incubate the mixture in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.

Methanol is used as a blank, DPPH solution without the sample as the control, and

ascorbic acid as a positive standard.

Calculate the percentage of scavenging activity and determine the IC₅₀ value (the

concentration required to scavenge 50% of DPPH radicals).[2]

Ferric Reducing Antioxidant Power (FRAP) Assay:

Mix the test compound with 2.5 mL of phosphate buffer (0.2 M, pH 6.6) and 2.5 mL of 1%

(w/v) potassium ferricyanide.

Incubate the mixture at 50°C for 20 minutes.

Add 2.5 mL of 10% (w/v) trichloroacetic acid and centrifuge at 1000 x g for 10 minutes.

Take 2.5 mL of the supernatant and mix with 2.5 mL of deionized water and 0.5 mL of

0.1% (w/v) ferric chloride.

Measure the absorbance at 700 nm after 30 minutes. Higher absorbance indicates greater

reducing power.

Results are expressed as ascorbic acid equivalents.[2]

In Vivo Diabetes Model (Alloxan-Induced)
Animals: Use male Wistar rats (180-220 g).

Induction: Administer a single intraperitoneal (i.p.) injection of alloxan monohydrate (120

mg/kg body weight) dissolved in sterile normal saline.[1]

Confirmation: After 72 hours, measure fasting blood glucose from the tail vein. Rats with

blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

Grouping: Divide diabetic animals into groups: Diabetic Control (vehicle), Test Group

(Carthamidin or extract at desired doses), and Positive Control (e.g., glibenclamide, 0.6

mg/kg). Include a non-diabetic control group.
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Treatment: Administer treatments daily (e.g., via oral gavage or i.p. injection) for a specified

period (e.g., 6 weeks).

Monitoring: Monitor body weight and fasting blood glucose periodically.

Terminal Analysis: At the end of the treatment period, collect blood samples for analysis of

serum insulin, HbA1c, and lipid profiles (total cholesterol, triglycerides, HDL-C, LDL-C).

Collect organs like the pancreas and liver for histopathological examination.[1]

In Vitro Enzyme Inhibition Assays
PTP1B Inhibition Assay:

Reaction Mixture: In a 96-well plate, combine a buffer solution (e.g., 25 mM Tris-HCl pH

7.5, 1 mM EDTA, 1 mM DTT), recombinant human PTP1B enzyme (1 µg/mL), and the test

compound at various concentrations.[9]

Pre-incubation: Incubate the enzyme and inhibitor for 10 minutes at 37°C.

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl phosphate

(pNPP, 4 mM).

Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the

increase in absorbance at 405 nm.

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value. Ursolic

acid or suramin can be used as a positive control.[15]

α-Glucosidase Inhibition Assay:

Reaction Mixture: In a 96-well plate, pre-incubate a mixture of the test compound, α-

glucosidase enzyme (from Saccharomyces cerevisiae, 0.5 U/mL), and potassium

phosphate buffer (pH 6.8) at 37°C for 15 minutes.

Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG, 5 mM),

to start the reaction.

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
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Calculation: Calculate the percentage of inhibition relative to a control without the inhibitor.

Acarbose is commonly used as a positive control.

Cell-Based Glucose Uptake Assay (HepG2 Cells)
Cell Culture: Culture human hepatoma (HepG2) cells in DMEM supplemented with 10% FBS

and 1% penicillin-streptomycin.

Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to

adhere for 24 hours.

Treatment: Pre-incubate the cells with various concentrations of the test compound

(Carthamidin) for a specified duration (e.g., 24-48 hours).

Assay:

Replace the medium with an incubation medium (e.g., DMEM with 8 mM glucose, 0.1%

BSA) containing the test compound.

Add a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-

D-glucose (2-NBDG), to a final concentration of 40-50 µM.

Incubate for 30-60 minutes at 37°C.

Wash the cells with cold PBS to remove extracellular 2-NBDG.

Measure the intracellular fluorescence using a fluorescence microplate reader or

microscope.

Controls: Include an untreated control and a positive control (e.g., insulin or metformin). An

increase in fluorescence indicates enhanced glucose uptake.[16]

Chapter 5: Conclusion and Future Directions
The available evidence strongly suggests that constituents of Carthamus tinctorius possess

significant antidiabetic potential. While Carthamidin itself has been confirmed as a potent

antioxidant, its specific role in the direct modulation of glycemic control pathways requires
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further elucidation. In vivo studies using safflower extracts demonstrate clear benefits, including

reduced hyperglycemia, improved insulin secretion, and corrected dyslipidemia.

The well-characterized antidiabetic mechanisms of the co-constituent HSYA, primarily through

the activation of the PI3K/Akt pathway, provide a strong rationale for the observed effects of the

whole extract. It is highly probable that Carthamidin, as a flavonoid, contributes to the overall

therapeutic effect through a multi-target approach, potentially involving the inhibition of PTP1B

and α-glucosidase, and the activation of AMPK.

Future research should focus on:

Evaluating the effects of isolated Carthamidin on glucose uptake in insulin-sensitive cell

lines (HepG2, C2C12, 3T3-L1).

Determining the IC₅₀ values of Carthamidin against key enzymatic targets such as PTP1B,

AMPK, and α-glucosidase.

Conducting in vivo studies with purified Carthamidin in established animal models of type 1

and type 2 diabetes to confirm its efficacy and delineate its precise mechanisms of action.

Such studies will be critical in validating Carthamidin as a lead compound for the development

of novel, natural-product-based therapies for diabetes mellitus.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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